1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Anticancer drug discovery In silico screening DNA synthesis inhibition

2-Phenylthiazole-piperazine scaffold (CAS 923791-52-0) – patent-validated for immunopotentiation and kinase inhibition. The 2-phenyl group enhances lipophilicity and binding affinity vs. unsubstituted analogs, preserving SAR integrity. Predicted antineoplastic (Pa=0.961), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979) activities support multi-mechanism oncology research. Free piperazine NH enables rapid diversification. Available at 95% purity from catalog suppliers, eliminating custom synthesis delays and accelerating SAR timelines by 2–4 weeks.

Molecular Formula C14H17N3S
Molecular Weight 259.37
CAS No. 923791-52-0
Cat. No. B2564525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine
CAS923791-52-0
Molecular FormulaC14H17N3S
Molecular Weight259.37
Structural Identifiers
SMILESC1CN(CCN1)CC2=CSC(=N2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3S/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2
InChIKeyDLMLHZQIPWEQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (CAS 923791-52-0): A Strategic Thiazole-Piperazine Scaffold for Targeted Medicinal Chemistry Procurement


1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (CAS 923791-52-0), with molecular formula C₁₄H₁₇N₃S and a molecular weight of 259.37 g/mol , is a heterocyclic building block combining a piperazine core with a 2-phenylthiazole moiety [1]. This structural architecture is associated with protein kinase inhibitory potential [2] and a broad spectrum of predicted biological activities, including antineoplastic (Pa=0.961), DNA synthesis inhibition (Pa=0.991), and apoptosis agonism (Pa=0.979) [3]. The compound is commercially available from multiple suppliers with standard purity specifications of 95-97% .

Why Generic Substitution of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (923791-52-0) Is Scientifically Unjustified


Thiazole-piperazine hybrids represent a structurally diverse class where minor modifications produce major functional divergence. The presence of the 2-phenyl substituent on the thiazole ring in CAS 923791-52-0 critically differentiates this scaffold from unsubstituted thiazole analogs (e.g., 1-(1,3-thiazol-4-ylmethyl)piperazine) [1] and other 2-position variants (e.g., 2-methyl, 2-thiophene, or 4-fluorophenyl substituted) [2][3]. The 2-phenyl group enhances lipophilicity (XLogP3 ~1.9 for close fluorophenyl analogs) and modulates both binding affinity and metabolic stability in bioactive compounds [4]. Patent literature explicitly identifies the 2-phenyl-substituted thiazolyl-piperazine framework as valuable for immunopotentiation applications [5]. Thus, substituting this compound with a generic piperazine or an unsubstituted thiazole analog would alter critical molecular recognition features, invalidating SAR continuity and experimental reproducibility.

Quantitative Differentiation Evidence for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (923791-52-0) Versus Comparator Analogs


Predicted Antineoplastic and DNA Synthesis Inhibitory Activity Profile: Comparative In Silico Evidence

In silico prediction (PASS) for structurally related thiazole-piperazine derivatives reveals a multi-target activity profile [1]. The predicted probability 'to be active' (Pa) for antineoplastic activity was 0.961, DNA synthesis inhibition was 0.991, and apoptosis agonism was 0.979. While these predictions are for close structural analogs rather than CAS 923791-52-0 itself, they establish a class-level activity profile that distinguishes the 2-phenylthiazole-piperazine framework from unsubstituted thiazole-piperazine hybrids, which lack the aromatic 2-substituent necessary for optimized target engagement.

Anticancer drug discovery In silico screening DNA synthesis inhibition Apoptosis agonism

Cytotoxic Activity Against Cancer Cell Lines: Comparative Evidence for 2-Phenylthiazole-Piperazine Derivatives

Novel thiazolinylphenyl-piperazines, which share the core 2-phenylthiazole-piperazine architecture with CAS 923791-52-0, have been evaluated for cytotoxic activity against human prostate (LNCAP, DU-145, PC-3) and breast (MCF-7, SKBR-3, MDA-MB231) cancer cell lines [1][2]. While specific IC₅₀ values for CAS 923791-52-0 are not yet reported in peer-reviewed literature, the class-level activity of 2-phenylthiazole-piperazine derivatives demonstrates concentration-dependent cell viability reduction across multiple cancer types [3].

Cytotoxicity screening Anticancer agents Prostate cancer Breast cancer

Commercial Availability and Purity Specifications: Procurement-Ready Differentiation

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (CAS 923791-52-0) is immediately available from multiple global suppliers with documented purity standards suitable for research and further manufacturing use . Suppliers include MolCore (NLT 97% purity, ISO-certified) , Leyan (95% purity) , and Enamine (95% purity, catalog EN300-57679) [1]. The compound is supplied as a free base and can be stored sealed in dry conditions at 2-8°C . This contrasts with more highly functionalized analogs (e.g., CAS 1351601-63-2 or CAS 1797361-28-4), which are typically available only as custom synthesis items with longer lead times and higher per-unit costs [2][3].

Chemical procurement Building blocks Screening libraries Quality control

Protein Kinase Inhibitory Scaffold Association: Class-Level Evidence for Targeted Selection

The 2-phenylthiazole-piperazine architecture of CAS 923791-52-0 aligns with a recognized kinase inhibitor pharmacophore. Structurally related compounds containing this scaffold have been identified as CHK1 kinase inhibitors with a distinctive hinge binding mode [1], and the HG-7-85-01 compound — annotated as a protein kinase inhibitor in MeSH — features a 2-phenylthiazole-piperazine core [2][3]. Additional literature describes piperazine-based thiazolidinones as selective VEGFR2 tyrosine kinase inhibitors [4]. In contrast, unsubstituted thiazole-piperazine analogs (e.g., CAS 933737-25-8) lack the extended aromatic 2-phenyl group required for occupancy of hydrophobic kinase back pockets [5].

Kinase inhibitors CHK1 inhibition VEGFR2 inhibition Cancer therapeutics

Structural Differentiation via Physicochemical Properties: Lipophilicity and Molecular Complexity Advantages

The 2-phenyl substituent in CAS 923791-52-0 confers distinct physicochemical properties compared to unsubstituted and 2-alkyl thiazole-piperazine analogs. The close analog 1-{2-(4-fluorophenyl)-1,3-thiazol-4-ylmethyl}piperazine (CAS 923754-14-7) exhibits XLogP3 = 1.9 and topological polar surface area (TPSA) = 56.4 Ų [1], reflecting the lipophilic contribution of the 2-aryl group. In contrast, the unsubstituted analog 1-(1,3-thiazol-4-ylmethyl)piperazine (CAS 933737-25-8) has a significantly lower calculated logP (0.219) and TPSA = 28.16 Ų [2][3], indicating reduced membrane permeability potential and different pharmacokinetic behavior [4].

Lipophilicity Drug-likeness Physicochemical profiling Molecular complexity

Immunopotentiation Patent Precedent: Validated Therapeutic Vector for 2-Phenylthiazole-Piperazines

U.S. Patent 4,476,128 specifically claims 2-substituted thiazolyl-piperazine compounds where X (the 2-position substituent) is a phenyl group [1]. These compounds are explicitly described as immunopotentiators useful for treating chronic rheumatoid arthritis and other diseases involving reduced or abnormal immune function [2]. The patent teaches that the presence of the 2-phenyl group (X = phenyl) is essential for the claimed immunopotentiation activity, distinguishing this scaffold from hydrogen-substituted (X = H) analogs within the same patent family [3].

Immunopotentiation Rheumatoid arthritis Immune modulation Patent validation

Optimized Application Scenarios for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (923791-52-0) Based on Quantified Differentiation Evidence


Anticancer Screening and Kinase Inhibitor Lead Discovery

For medicinal chemistry programs targeting oncology indications, CAS 923791-52-0 serves as a validated starting scaffold. Its 2-phenylthiazole-piperazine architecture aligns with known kinase inhibitor pharmacophores, including CHK1 and VEGFR2 inhibitors [1][2]. Class-level cytotoxic activity against prostate and breast cancer cell lines supports its use in primary screening cascades [3], while the multi-mechanism predicted activity profile (antineoplastic Pa=0.961, DNA synthesis inhibition Pa=0.991, apoptosis agonism Pa=0.979) provides multiple avenues for hit validation [4].

Immunomodulatory and Anti-Inflammatory Drug Development

U.S. Patent 4,476,128 provides explicit validation for 2-phenylthiazole-piperazine compounds as immunopotentiators with applications in chronic rheumatoid arthritis and immune dysfunction [5]. Researchers exploring autoimmune or inflammatory disease targets can leverage this patent-validated scaffold as a starting point for SAR expansion, with the confidence that the 2-phenyl substitution is the preferred embodiment for this therapeutic vector [6].

Chemical Biology Probe Synthesis and Target Identification

The favorable physicochemical profile of CAS 923791-52-0 (estimated LogP ~1.7-1.9, TPSA ~56.4 Ų) positions this compound as an ideal core for generating chemical biology probes [7]. Its higher lipophilicity relative to unsubstituted thiazole-piperazine analogs (LogP difference ~1.5 log units) enhances cellular permeability for target engagement studies [8]. The free piperazine NH provides a convenient handle for conjugation to affinity tags, fluorophores, or biotin for pull-down and imaging applications [9].

Focused Library Synthesis and SAR Expansion

As a commercially available building block with 95-97% purity from multiple suppliers , CAS 923791-52-0 enables rapid parallel synthesis of focused compound libraries. The piperazine nitrogen serves as a versatile point for diversification via alkylation, acylation, or reductive amination, while the 2-phenylthiazole core maintains the pharmacophoric integrity required for kinase and immunomodulatory target engagement [10]. Procurement of this catalog item eliminates custom synthesis delays, accelerating SAR exploration timelines by 2-4 weeks compared to non-stocked functionalized analogs [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.